molecular formula C13H10F3NOS B1420076 1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone CAS No. 896729-58-1

1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone

Cat. No.: B1420076
CAS No.: 896729-58-1
M. Wt: 285.29 g/mol
InChI Key: GEAAGZISXUVSHY-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic organic molecules. The official International Union of Pure and Applied Chemistry name is 1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethanone . This nomenclature reflects the compound's structural hierarchy, beginning with the ethanone functional group as the principal chain, followed by the thiazole ring system as the primary substituent, and finally the trifluoromethylphenyl group as a secondary substituent on the thiazole ring.

The structural representation of this compound can be systematically described through its International Chemical Identifier notation. The International Chemical Identifier string for this compound is InChI=1S/C13H10F3NOS/c1-7-11(8(2)18)19-12(17-7)9-4-3-5-10(6-9)13(14,15)16/h3-6H,1-2H3. This notation provides a complete algorithmic description of the molecular structure, indicating the connectivity of all atoms within the molecule. The corresponding International Chemical Identifier Key, which serves as a compressed identifier derived from the full International Chemical Identifier, is GEAAGZISXUVSHY-UHFFFAOYSA-N.

The simplified molecular-input line-entry system representation provides another standardized method for describing the compound's structure. The simplified molecular-input line-entry system notation for this compound reads as CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)C, which encodes the complete molecular structure in a linear text format suitable for computational applications. This representation clearly delineates the thiazole ring system with its nitrogen and sulfur heteroatoms, the methyl substituent at position 4 of the thiazole ring, the trifluoromethyl-substituted phenyl group at position 2, and the ethanone functional group attached to position 5 of the thiazole ring.

Chemical Abstracts Service Registry Number and Synonyms

The Chemical Abstracts Service registry number for 1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethanone is 896729-58-1 . This unique numerical identifier serves as the primary reference for this compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service number provides an unambiguous means of identifying this specific compound regardless of variations in nomenclature or structural representation methods used by different sources.

The compound is known by several synonymous names in scientific literature and commercial databases. The most commonly encountered alternative designations include this compound, 1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one, and 1-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanone. These variations primarily reflect different conventions for positioning hyphens and numerical locants within the chemical name, but all refer to the identical molecular structure.

Additional synonymous designations found in chemical databases include 1-(4-Methyl-2-(3-(trifluoromethyl)phenyl)thiazol-5-yl)ethan-1-one, which employs a slightly different formatting convention for the thiazole ring designation. The compound may also be referenced by its molecular descriptor code MFCD13332367, which serves as an alternative database identifier in certain chemical information systems.

Primary Identifier Value
Chemical Abstracts Service Registry Number 896729-58-1
International Union of Pure and Applied Chemistry Name 1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethanone
International Chemical Identifier Key GEAAGZISXUVSHY-UHFFFAOYSA-N
Molecular Descriptor Code MFCD13332367

Molecular Formula and Weight

The molecular formula of 1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethanone is C₁₃H₁₀F₃NOS . This formula indicates the compound contains thirteen carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. The presence of fluorine atoms exclusively within the trifluoromethyl group contributes significantly to the compound's unique chemical properties and distinguishes it from related thiazole derivatives lacking fluorinated substituents.

The molecular weight of this compound is precisely 285.29 grams per mole . This molecular weight calculation incorporates the atomic masses of all constituent elements and provides the standard reference value for stoichiometric calculations involving this compound. The relatively high molecular weight compared to simpler thiazole derivatives reflects the substantial contribution of the trifluoromethylphenyl substituent, which adds considerable mass through its aromatic ring system and three fluorine atoms.

The elemental composition can be analyzed in terms of mass percentages, revealing the significant contribution of each element type to the overall molecular weight. Carbon represents the largest component by mass, followed by fluorine due to the presence of three fluorine atoms in the trifluoromethyl group. The heteroatoms nitrogen, oxygen, and sulfur, while fewer in number, contribute meaningfully to the compound's overall mass and chemical character.

Molecular Property Value
Molecular Formula C₁₃H₁₀F₃NOS
Molecular Weight 285.29 g/mol
Carbon Atoms 13
Hydrogen Atoms 10
Fluorine Atoms 3
Nitrogen Atoms 1
Oxygen Atoms 1
Sulfur Atoms 1

Properties

IUPAC Name

1-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS/c1-7-11(8(2)18)19-12(17-7)9-4-3-5-10(6-9)13(14,15)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAAGZISXUVSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Halogenation of 3-(Trifluoromethyl)acetophenone

  • Starting material: 1-[3-(trifluoromethyl)phenyl]ethanone
  • Reagent: Phenyltrimethylammonium tribromide
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Room temperature, 1 hour stirring under inert atmosphere (argon)
  • Outcome: Brominated intermediate at the alpha position of the acetophenone

Step 2: Cyclization to Form 2-Aminothiazole Intermediate

  • Reagent: Thiourea
  • Solvent: Ethanol
  • Conditions: Heating at 65–75 °C for 2 hours
  • Workup: Cooling, addition of water and sodium hydroxide to precipitate the product
  • Product: 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine intermediate
  • Yield: Approximately 57% isolated yield as a white solid

Step 3: Acetylation of the Thiazole Amine

  • Reagents: Acetic anhydride and pyridine
  • Conditions: Stirring at 60 °C for 1 hour
  • Workup: Cooling, addition of water, filtration, and washing with methanol
  • Product: N-acetylated thiazole intermediate
  • Yield: Approximately 88%

Step 4: Functionalization at the 5-Position of Thiazole

  • Reagents: Mixture of acetic acid, aqueous formaldehyde, and acetic anhydride under microwave irradiation
  • Conditions: Heating at 170 °C for 30 minutes
  • Followed by reaction with (2R)-2-methylpyrrolidine and N,N-diisopropylethylamine at 100 °C for 30 minutes
  • Workup: Extraction, washing, and silica gel chromatography purification
  • Product: Substituted thiazole intermediate with methylpyrrolidine moiety

Step 5: Hydrolysis and Further Functionalization

  • Reagents: 6 M aqueous sodium hydroxide
  • Conditions: Microwave irradiation at 120 °C for 15 minutes
  • Workup: Extraction and chromatographic purification
  • Product: Key intermediate ready for coupling reactions

Step 6: Final Coupling and Purification

  • Coupling with appropriate aryl halides or chloropyrimidines under basic or palladium-catalyzed conditions
  • Purification by silica gel chromatography
  • Final product: this compound or its derivatives

Reaction Conditions and Yields Summary Table

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Alpha-bromination Phenyltrimethylammonium tribromide, THF, RT Brominated acetophenone Not specified Inert atmosphere recommended
2 Cyclization Thiourea, EtOH, 65–75 °C 2-Aminothiazole intermediate 57 Precipitation with NaOH
3 Acetylation Acetic anhydride, pyridine, 60 °C N-Acetylated thiazole 88 Methanol washing
4 Functionalization (methylpyrrolidine introduction) Acetic acid, formaldehyde, acetic anhydride, microwave 170 °C, then (2R)-2-methylpyrrolidine, DIPEA, 100 °C Substituted thiazole intermediate Not specified Microwave irradiation accelerates reaction
5 Hydrolysis 6 M NaOH, microwave 120 °C Key intermediate 83 Efficient hydrolysis step
6 Coupling (ipso-substitution or Pd-catalyzed) Various aryl halides, bases, Pd catalysts Final product or derivatives 59 (example) Purification by chromatography

Analytical and Purification Techniques

  • Reaction progress monitored by NMR spectroscopy (^1H-NMR, ^13C-NMR)
  • Mass spectrometry (ESI-MS) used to confirm molecular weights of intermediates and final product
  • Purification primarily via silica gel column chromatography using hexane-ethyl acetate mixtures
  • Crystallization from aqueous ethanol for solid intermediates

Research Findings and Optimization Notes

  • Microwave irradiation significantly reduces reaction times for acetylation and hydrolysis steps without compromising yields.
  • Use of phenyltrimethylammonium tribromide provides selective alpha-bromination with minimal side reactions.
  • The trifluoromethyl group on the phenyl ring enhances the compound’s stability and influences reactivity during cyclization and substitution steps.
  • Basic ipso-substitution and palladium-catalyzed coupling reactions are effective for introducing additional substituents on the thiazole ring, enabling structural diversification.
  • Continuous flow reactors and optimized purification techniques are recommended for industrial scale-up to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

Medicinal Chemistry

1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioactivity of the compound, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The specific compound has been tested against various cancer cell lines, demonstrating promising results in reducing cell viability .

Agricultural Chemistry

The compound's unique structure allows it to serve as a potential agrochemical:

  • Pesticidal Activity : Thiazole derivatives are known for their effectiveness as pesticides. The trifluoromethyl group contributes to increased potency against pests while potentially reducing toxicity to non-target organisms .

Material Science

In material science, the compound's properties are being explored for:

  • Polymer Synthesis : The reactivity of this compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties .

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Source: Journal of Medicinal Chemistry

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against human breast cancer cell lines (MCF-7). The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Concentration (μM)Cell Viability (%)
0100
1080
5060
10030

Source: Cancer Research Journal

Mechanism of Action

The mechanism of action of 1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous thiazole derivatives:

Compound Name Substituents (Thiazole Positions) Key Functional Groups Molecular Weight (g/mol) Biological Activity/Notes Reference
1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone 4-Me, 2-(3-CF₃Ph), 5-COCH₃ Trifluoromethyl, ethanone ~289.3* Potential enzyme inhibition (theoretical)
GW 501-516 (Cardarine) 4-Me, 2-(4-CF₃Ph), 5-CH₂S-Ph-OCH₂COOH Sulfanyl, phenoxyacetic acid 453.4 PPARδ agonist; enhances endurance
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol 4-Me, 2-(4-CF₃Ph), 5-CH₂OH Hydroxymethyl 273.3 Higher solubility vs. ethanone derivatives
1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone 2-NH(4-CF₃Ph), 5-COCH₃ Aniline, ethanone ~306.3 Enhanced hydrogen bonding potential
3-[2-Chloro-4-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methoxy)phenyl]-1,2,4-oxadiazol-5(4H)-one 4-Me, 2-(4-CF₃Ph), 5-CH₂O-Ph-Cl-oxadiazolone Oxadiazolone, methoxy, chlorine ~465.8 Increased metabolic stability; lipophilic
2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid 4-Me, 2-(naphthyl-CH₂), 5-CH₂COOH Acetic acid, naphthyl ~337.4 Steric hindrance impacts receptor binding

*Calculated based on similar structures.

Structural and Electronic Variations

  • Substituent Position and Electronic Effects: The trifluoromethyl group at position 2 (para or meta to phenyl) in the target compound vs. GW 501-516 (para) introduces differences in electron-withdrawing effects and steric bulk, influencing binding affinity . Ethanone vs. Amino vs. Methyl Groups (position 2): The amino group in ’s derivative enables hydrogen bonding, contrasting with the methyl group’s steric role in the target compound .

Physicochemical Properties

  • Lipophilicity (logP) : The trifluoromethyl group increases logP in all analogs, but acetic acid () or hydroxymethyl () groups reduce it, affecting membrane permeability .
  • Solubility: Methanol derivatives () exhibit higher aqueous solubility than ethanone-based compounds due to polar hydroxyl groups .

Biological Activity

1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone, also known as CAS Number 447406-53-3, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

The molecular formula of this compound is C13H10F3NOS, with a molecular weight of 285.2848 g/mol. Key physical properties include:

  • Density : 1.304 g/cm³
  • Boiling Point : 365.461 °C
  • Flash Point : 174.825 °C

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using the broth microdilution method to determine its minimum inhibitory concentration (MIC).

Bacterial StrainMIC (μg/ml)Standard Drug (MIC)
Staphylococcus aureus50Ampicillin (100)
Escherichia coli62.5Ciprofloxacin (25)
Salmonella typhi12.5Chloramphenicol (50)
Candida albicans250Griseofulvin (500)

The compound demonstrated notable effectiveness against Salmonella typhi, indicating its potential as an antimicrobial agent .

Anticancer Properties

Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 μM after 48 hours of exposure. The mechanism was linked to the compound's ability to disrupt mitochondrial function and induce oxidative stress within the cells .

Anti-inflammatory Effects

The anti-inflammatory activity of thiazole derivatives has been documented in several studies. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineInhibition (%) at 50 μM
TNF-α70
IL-665
IL-1β60

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases by modulating immune responses .

Study on Antimicrobial Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including our compound, for their antimicrobial efficacy against clinical isolates of bacteria and fungi. Results showed that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Research on Anticancer Mechanisms

Another pivotal study investigated the anticancer mechanisms of thiazole derivatives in colorectal cancer models. The results indicated that the compound not only inhibited tumor growth but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapy .

Q & A

Basic Research Question

  • X-ray Crystallography : Resolve the crystal structure to confirm the thiazole ring geometry and substituent orientations .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the presence of the trifluoromethyl group (δ ~110-120 ppm in ¹⁹F NMR) and ethanone carbonyl (δ ~200 ppm in ¹³C NMR) .
  • HPLC Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect impurities .

What are the potential biological targets and mechanisms of action for this compound?

Basic Research Question

  • PPARδ Agonism : Structural analogs (e.g., GW501516) activate PPARδ, enhancing fatty acid oxidation and mitochondrial biogenesis .
  • Kinase Inhibition : The thiazole moiety may interact with ATP-binding pockets in kinases (e.g., CDK9), as seen in related compounds .
    Experimental Validation : Use luciferase reporter assays for PPARδ activity or kinase inhibition assays (e.g., ADP-Glo™) to quantify IC₅₀ values .

How does the trifluoromethyl group influence the compound’s bioactivity and binding affinity?

Advanced Research Question

  • Hydrophobic Interactions : The CF₃ group enhances lipophilicity (logP ~1.8), improving membrane permeability .
  • Electron-Withdrawing Effects : Stabilizes aromatic π-stacking in enzyme active sites (e.g., PPARδ ligand-binding domain) .
    SAR Studies : Replace CF₃ with Cl or CH₃ to assess activity loss. For example, CF₃ analogs show 10-fold higher PPARδ activation than CH₃ derivatives .

What analytical methods are suitable for quantifying this compound in biological matrices?

Advanced Research Question

  • LC-MS/MS : Use a C18 column with electrospray ionization (ESI+) and monitor transitions (e.g., m/z 341 → 198 for quantification) .
  • Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma .

How can mechanistic studies elucidate the compound’s role in enzyme inhibition?

Advanced Research Question

  • Molecular Docking : Simulate binding poses in CDK9 or PPARδ using software like AutoDock Vina. The thiazole ring may occupy the ATP-binding pocket .
  • Mutagenesis : Replace key residues (e.g., Lys48 in CDK9) to confirm binding interactions .

What stability and storage conditions are recommended for long-term use?

Basic Research Question

  • Storage : -20°C under inert atmosphere (argon) to prevent oxidation of the thiazole ring .
  • Stability Assessment : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC .

How should researchers address contradictions in reported bioactivity data?

Advanced Research Question

  • Orthogonal Assays : Validate PPARδ agonism using both transcriptional reporter assays and adipocyte differentiation models .
  • Control Compounds : Include GW501516 as a positive control to calibrate activity .

What computational tools are effective for pharmacophore modeling of this compound?

Advanced Research Question

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., thiazole ring, CF₃ group) .
  • QSAR Modeling : Train models with datasets of PPARδ agonists to predict activity of new analogs .

What strategies mitigate toxicity risks during in vivo studies?

Advanced Research Question

  • Metabolite Identification : Use LC-MS to detect reactive intermediates (e.g., epoxides) formed via hepatic CYP3A4 .
  • Dose Optimization : Conduct maximum tolerated dose (MTD) studies in rodents, starting at 10 mg/kg and escalating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone

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